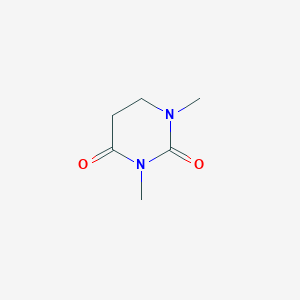
2-(8-bromonaphthalen-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-bromonaphthalen-1-yl)acetonitrile (2-BrNA) is an organic compound belonging to the naphthalene family of compounds. It is a colorless solid with a molecular weight of 271.20 g/mol and a melting point of 128 °C. 2-BrNA has been used in various scientific and medical applications for many years, and is gaining increasing attention due to its potential for use in drug synthesis and other medical applications.
Scientific Research Applications
2-(8-bromonaphthalen-1-yl)acetonitrile has a number of scientific research applications. It has been used in the synthesis of various drugs, such as the antifungal drug fluconazole, and has been used in the synthesis of other organic compounds, such as the anti-inflammatory drug naproxen. It has also been used in the synthesis of other organic compounds, such as the anti-cancer drug paclitaxel. Additionally, 2-(8-bromonaphthalen-1-yl)acetonitrile has been used in the synthesis of other organic compounds, such as the anti-inflammatory drug celecoxib.
Mechanism of Action
2-(8-bromonaphthalen-1-yl)acetonitrile acts as a binder, forming a complex with the target molecule. This complex is then broken down by the body’s enzymes, releasing the active molecule into the bloodstream. This process is known as “bioactivation” and is used in the synthesis of many drugs.
Biochemical and Physiological Effects
2-(8-bromonaphthalen-1-yl)acetonitrile is known to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-fungal properties, and is known to be toxic to certain types of bacteria. Additionally, it has been shown to have a protective effect against oxidative damage, and has been shown to reduce the levels of certain hormones involved in the regulation of appetite.
Advantages and Limitations for Lab Experiments
2-(8-bromonaphthalen-1-yl)acetonitrile has a number of advantages for use in laboratory experiments. It is a stable compound, meaning that it does not easily break down or degrade. Additionally, it is relatively easy to synthesize, meaning that it can be produced in large quantities in the laboratory. However, 2-(8-bromonaphthalen-1-yl)acetonitrile is also known to be toxic, and should only be handled with extreme caution.
Future Directions
Given its potential for use in drug synthesis and other medical applications, there are a number of potential future directions for research into 2-(8-bromonaphthalen-1-yl)acetonitrile. These include further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential for use in the synthesis of other organic compounds. Additionally, further research could be conducted into its potential for use in the synthesis of other drugs, such as antibiotics and antivirals. Additionally, further research could be conducted into its potential for use in the synthesis of other organic compounds, such as polymers and plastics. Finally, further research could be conducted into its potential for use in the synthesis of other pharmaceuticals, such as anti-anxiety medications and anti-depressants.
Synthesis Methods
2-(8-bromonaphthalen-1-yl)acetonitrile can be synthesized through a number of different methods. One common method is to react 8-bromonaphthalene-1-carbaldehyde with acetonitrile in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-(8-bromonaphthalen-1-yl)acetonitrile, which can then be isolated and purified. Other methods of synthesizing 2-(8-bromonaphthalen-1-yl)acetonitrile include the reaction of 8-bromonaphthalene-1-carbaldehyde with acetonitrile in the presence of a palladium catalyst, and the reaction of 8-bromonaphthalene-1-carbaldehyde with acetonitrile in the presence of a ruthenium catalyst.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(8-bromonaphthalen-1-yl)acetonitrile involves the reaction of 8-bromonaphthalene with acetonitrile in the presence of a base.", "Starting Materials": [ "8-bromonaphthalene", "acetonitrile", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve 8-bromonaphthalene in acetonitrile", "Add a base (e.g. sodium hydroxide) to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with water and dry it under vacuum", "Obtain 2-(8-bromonaphthalen-1-yl)acetonitrile as a yellow solid" ] } | |
CAS RN |
1261487-79-9 |
Product Name |
2-(8-bromonaphthalen-1-yl)acetonitrile |
Molecular Formula |
C12H8BrN |
Molecular Weight |
246.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



